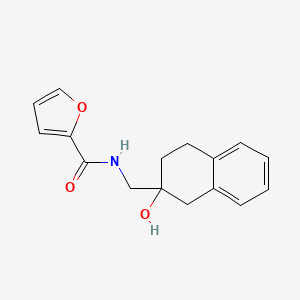

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide

説明

特性

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-15(14-6-3-9-20-14)17-11-16(19)8-7-12-4-1-2-5-13(12)10-16/h1-6,9,19H,7-8,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONRAIVIWCRFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide typically involves the following steps:

Formation of the Tetrahydronaphthalene Moiety: This can be achieved by the catalytic hydrogenation of naphthalene using nickel catalysts.

Attachment of the Furan Ring: The furan ring can be introduced through various cycloaddition reactions, such as the Diels-Alder reaction, or through annulation reactions involving naphthols.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale catalytic hydrogenation processes for the formation of the tetrahydronaphthalene moiety, followed by efficient cycloaddition or annulation reactions to introduce the furan ring. The amidation step would be optimized for high yield and purity, possibly using automated synthesis equipment.

化学反応の分析

Types of Reactions

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carboxamide group can be reduced to amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as photochromic materials.

作用機序

The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the carboxamide moiety are likely involved in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring may also play a role in the compound’s overall reactivity and binding properties.

類似化合物との比較

Research Implications

The hydroxy-tetralin group in the target compound may improve blood-brain barrier penetration compared to nitro- or acetylated analogs. Future studies should evaluate its antibacterial efficacy against Gram-positive pathogens, leveraging methodologies from , and assess stability per pharmacopeial guidelines ().

生物活性

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide is characterized by its unique structural features:

- Molecular Formula : C16H17NO3

- Molecular Weight : 271.31 g/mol

- CAS Number : 1448128-07-1

The compound features a tetrahydronaphthalene core with a hydroxymethyl group and a furan carboxamide moiety, which are believed to contribute to its biological activity.

The biological activity of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide is attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may inhibit or modulate the activity of enzymes involved in critical cellular pathways.

- Receptor Binding : It potentially binds to receptors that regulate cell proliferation and apoptosis.

- Pathway Modulation : The compound has shown effects on pathways related to inflammation and cancer cell growth.

Antitumor Activity

Research indicates that N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide exhibits significant antitumor properties:

- In Vitro Studies : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against colon carcinoma cells with IC50 values indicating potent activity (IC50 < 10 µM) .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon) | 5.6 |

| MCF7 (Breast) | 8.3 |

| A549 (Lung) | 7.1 |

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been noted for its anti-inflammatory effects:

- Mechanism : It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models.

Neuroprotective Effects

Preliminary studies suggest that N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide may offer neuroprotective benefits:

- Cell Models : The compound demonstrated protective effects against neurotoxic agents in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Cancer Treatment :

- Researchers administered N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups.

-

Neuroprotection in Animal Models :

- In rodent models of neurodegeneration, treatment with this compound resulted in improved motor functions and reduced neuronal loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。